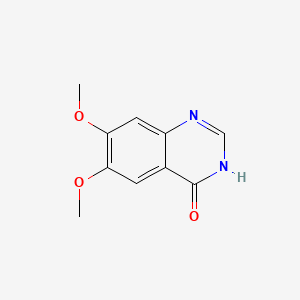

6,7-dimethoxy-1H-quinazolin-4-one

概要

説明

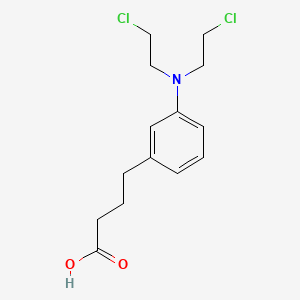

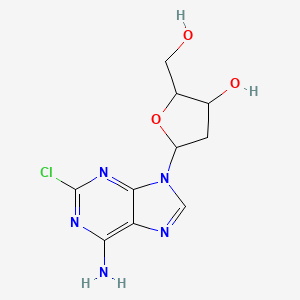

6,7-Dimethoxyquinazoline-4-one is an impurity of Gefitinib, which is an EGFR inhibitor used for the treatment of certain breast, lung, and other cancers . It is a common intermediate in organic synthesis, mainly used as a molecular scaffold involved in the synthesis of bioactive molecules or drug molecules .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones involves amination and annulation of amidines and benzamides. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis

The molecular formula of 6,7-dimethoxy-1H-quinazolin-4-one is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) .Chemical Reactions Analysis

In organic synthetic chemistry, the ketone in this compound exists in enol form isomerization, and subsequent transformations can revolve around this hydroxyl group, such as converting the hydroxyl group into a chlorine unit, while the nitrogen heterocyclic structure becomes an aromatic structure .Physical And Chemical Properties Analysis

6,7-Dimethoxy-1H-quinazolin-4-one is a solid substance . It has a molecular weight of 206.2 . The boiling point is 374.1°C at 760 mmHg, and the melting point is 309-311°C .科学的研究の応用

Anticonvulsant Activity

The compound has been used in the synthesis of derivatives that have shown potential as anticonvulsant agents . These derivatives have been evaluated for their anticonvulsant activity against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and intracerebroventricular (icv) AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)-induced seizures in mice .

Neurotoxicity Assessment

The compound has been used in studies to determine acute neurotoxicity . The neurotoxicity was determined using the rotarod test .

Hepatotoxicity Assessment

The compound has been used in studies to assess hepatotoxicity . The hepatotoxicity was assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity .

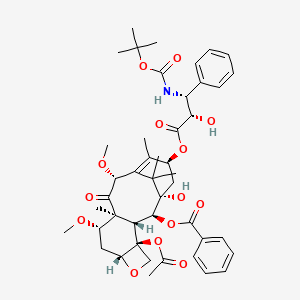

Gefitinib Manufacturing

6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is a by-product of the gefitinib manufacturing process and is a gefitinib impurity .

Standard Reagent

It can be used as a standard reagent in various chemical reactions .

Organic Synthesis Reagent

作用機序

Target of Action

The primary target of 6,7-dimethoxy-1H-quinazolin-4-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in complex signaling networks, controlling cell survival, proliferation, and differentiation .

Mode of Action

6,7-dimethoxy-1H-quinazolin-4-one acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway . This leads to the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells .

Biochemical Pathways

The inhibition of EGFR by 6,7-dimethoxy-1H-quinazolin-4-one affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth .

Pharmacokinetics

, a drug with well-studied pharmacokinetics. Gefitinib is well absorbed after oral administration and is extensively distributed throughout the body. It is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted in feces .

Result of Action

The result of the action of 6,7-dimethoxy-1H-quinazolin-4-one is the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . This can lead to the suppression of tumor growth .

Action Environment

The action of 6,7-dimethoxy-1H-quinazolin-4-one, like other nitrogen-containing heterocyclic organic compounds, can be influenced by environmental factors .

Safety and Hazards

特性

IUPAC Name |

6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363547 | |

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13794-72-4 | |

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

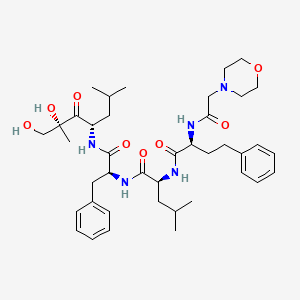

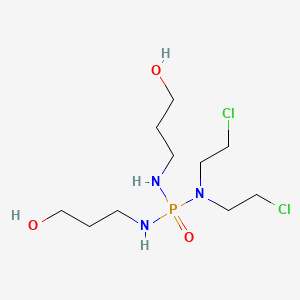

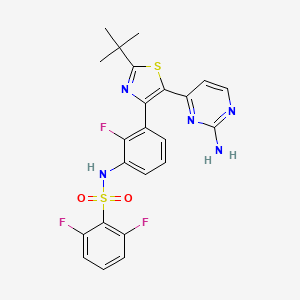

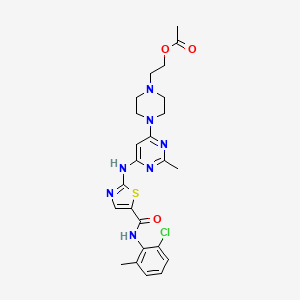

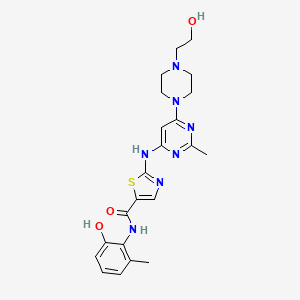

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。